molecular formula C22H34O9 B121963 7-Gal-brefeldin A CAS No. 156663-50-2

7-Gal-brefeldin A

Cat. No.: B121963
CAS No.: 156663-50-2
M. Wt: 442.5 g/mol
InChI Key: WMQPIXSJUDBUIO-HPOHLNNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Gal-brefeldin A is a glycosylated derivative of brefeldin A, a secondary metabolite produced by the fungus Penicillium brefeldianum. This compound is notable for its unique structure, which includes a galactose moiety attached to the brefeldin A molecule. The addition of the galactose group enhances the compound’s solubility and potentially modifies its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Gal-brefeldin A involves the transglycosylation of brefeldin A using a lactose-containing fermentation medium. This process is facilitated by the enzyme activity in Penicillium brefeldianum, which catalyzes the transfer of the galactose moiety to the hydroxyl group at the 7th position of brefeldin A .

Industrial Production Methods: Industrial production of this compound follows a similar fermentation process. The key steps include:

Chemical Reactions Analysis

Types of Reactions: 7-Gal-brefeldin A can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

7-Gal-brefeldin A has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Gal-brefeldin A involves the inhibition of vesicle formation and transport between the endoplasmic reticulum and the Golgi apparatus. This inhibition is mediated by the compound’s interaction with ADP-ribosylation factor 1 and cytohesin-2, which are essential for the assembly of COP-I coats on the Golgi membrane. The disruption of this process leads to the collapse of the Golgi apparatus into the endoplasmic reticulum, ultimately affecting protein secretion and trafficking .

Comparison with Similar Compounds

Uniqueness: 7-Gal-brefeldin A is unique due to the presence of the galactose moiety, which enhances its solubility and may alter its biological activity compared to its parent compound, brefeldin A. This modification can lead to differences in cellular uptake, distribution, and overall efficacy in various biological systems .

Properties

CAS No.

156663-50-2

Molecular Formula

C22H34O9

Molecular Weight

442.5 g/mol

IUPAC Name

(1S,2S,3E,11E,13R)-2-hydroxy-7-methyl-15-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one

InChI

InChI=1S/C22H34O9/c1-12-5-3-2-4-6-13-9-14(10-15(13)16(24)7-8-18(25)29-12)30-22-21(28)20(27)19(26)17(11-23)31-22/h4,6-8,12-17,19-24,26-28H,2-3,5,9-11H2,1H3/b6-4+,8-7+/t12?,13-,14?,15-,16-,17+,19-,20-,21+,22+/m0/s1

InChI Key

WMQPIXSJUDBUIO-HPOHLNNVSA-N

SMILES

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

CC1CCC/C=C/[C@H]2CC(C[C@@H]2[C@H](/C=C/C(=O)O1)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC3C(C(C(C(O3)CO)O)O)O

Synonyms

7-Gal-brefeldin A
7-O-(galactosyl)brefeldin A
7-O-beta-D-galactosyl-brefeldin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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